

An In-depth Technical Guide to 1-[1-(2-Chlorophenyl)ethyl]piperazine

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Compound of Interest

Compound Name:	1-[1-(2-Chlorophenyl)ethyl]piperazine
CAS No.:	512775-15-4
Cat. No.:	B2882448

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).^[1] This guide provides a comprehensive overview of the chemical identity, synthesis, analytical characterization, and potential pharmacological relevance of **1-[1-(2-Chlorophenyl)ethyl]piperazine**, offering valuable insights for researchers engaged in the development of novel therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number for **1-[1-(2-Chlorophenyl)ethyl]piperazine** is 512775-15-4.[2] While specific synonyms for this compound are not widely reported, it belongs to the broader class of chlorophenylpiperazines.

Molecular Structure and Properties

The molecular structure of **1-[1-(2-Chlorophenyl)ethyl]piperazine** consists of a piperazine ring N-substituted with a 1-(2-chlorophenyl)ethyl group.

Table 1: Physicochemical Properties of **1-[1-(2-Chlorophenyl)ethyl]piperazine**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ ClN ₂	[2]
Molecular Weight	224.73 g/mol	[2]
Appearance	Not specified (likely an oil or solid)	-
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	General knowledge of similar compounds
Storage	Should be stored in a cool, dry place, protected from light and moisture.	General laboratory practice

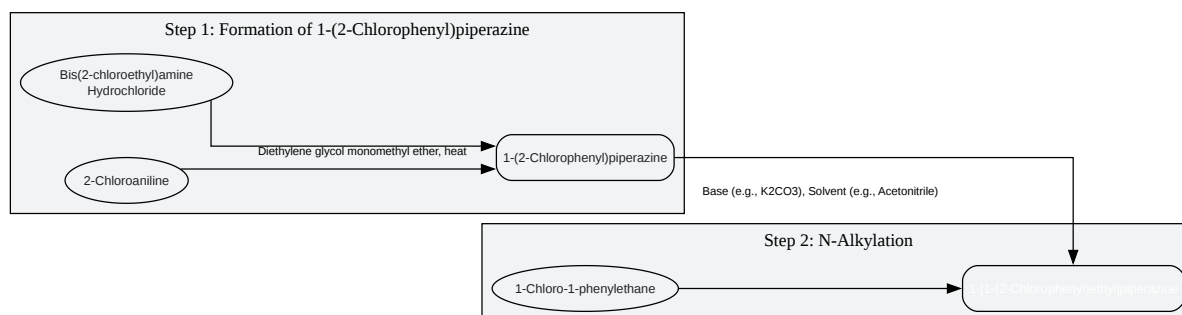
Part 2: Synthesis and Manufacturing

The synthesis of N-aryl and N-alkyl piperazines is a well-established area of organic chemistry. A plausible and commonly employed route for the synthesis of **1-[1-(2-Chlorophenyl)ethyl]piperazine** involves a two-step process: the formation of the N-aryl piperazine core followed by N-alkylation.

Proposed Synthetic Pathway

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[3][4] This can be adapted

for the synthesis of the precursor, 1-(2-chlorophenyl)piperazine. The subsequent step would be the N-alkylation of this intermediate with 1-chloro-1-phenylethane.



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Caption: Proposed two-step synthesis of **1-[1-(2-Chlorophenyl)ethyl]piperazine**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Chlorophenyl)piperazine

- To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable high-boiling solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).[3]
- Heat the reaction mixture to reflux (typically 130-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with an aqueous solution of a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-chlorophenyl)piperazine.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of **1-[1-(2-Chlorophenyl)ethyl]piperazine**

- Dissolve 1-(2-chlorophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.
- Add a base, for example, anhydrous potassium carbonate (2.0 eq), to the solution.
- To the stirred suspension, add 1-chloro-1-phenylethane (1.1 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or HPLC.
- After completion of the reaction, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield **1-[1-(2-Chlorophenyl)ethyl]piperazine**.

Part 3: Analytical Characterization

Ensuring the identity and purity of synthesized compounds is paramount in drug development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of **1-[1-(2-Chlorophenyl)ethyl]piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

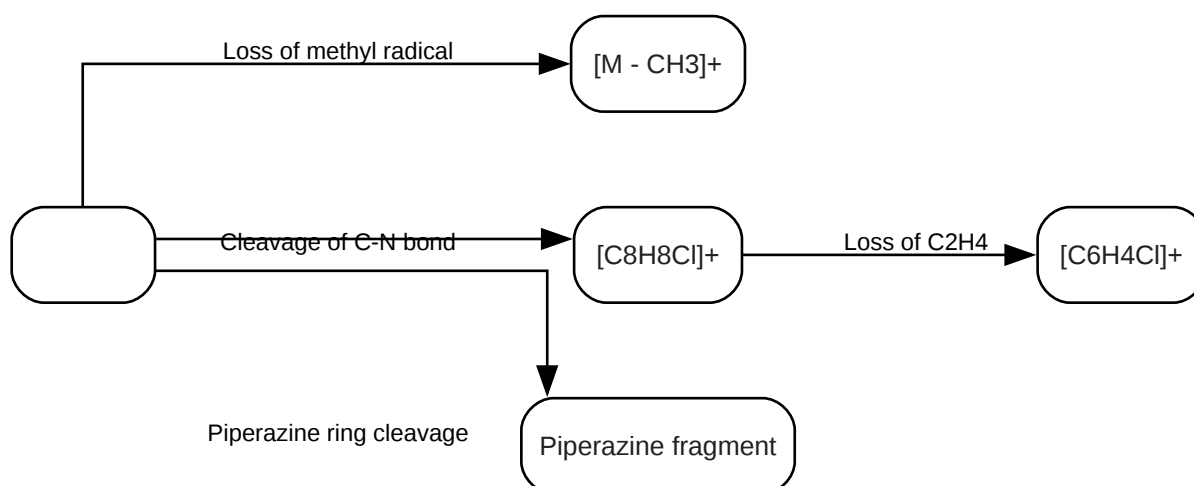
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific spectra for **1-[1-(2-Chlorophenyl)ethyl]piperazine** are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures.^{[1][2][6]}

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, the protons of the ethyl group (a quartet for the CH and a doublet for the CH_3), and the protons of the piperazine ring (typically appearing as complex multiplets in the aliphatic region).
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 2-chlorophenyl ring, the ethyl group, and the piperazine ring. The chemical shifts of the piperazine carbons are sensitive to the nature of the substituents on the nitrogen atoms.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

- Expected Molecular Ion: The molecular ion peak ($[\text{M}]^+$) for **1-[1-(2-Chlorophenyl)ethyl]piperazine** would be observed at an m/z corresponding to its molecular weight (224.73). The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at $[\text{M}+2]^+$ having approximately one-third the intensity of the $[\text{M}]^+$ peak.
- Predicted Fragmentation Pattern: The fragmentation of N-alkyl-N'-arylpiperazines upon electron ionization is expected to involve cleavage of the bonds adjacent to the nitrogen atoms.[8] Key fragmentation pathways for **1-[1-(2-Chlorophenyl)ethyl]piperazine** would likely involve the loss of the ethyl group, cleavage of the piperazine ring, and fragmentation of the chlorophenyl moiety.



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Caption: A simplified representation of the potential mass spectrometry fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for the analysis of **1-[1-(2-Chlorophenyl)ethyl]piperazine**.

Table 2: Typical HPLC Parameters for Piperazine Derivatives

Parameter	Condition	Source
Column	C18 reversed-phase column	General knowledge
Mobile Phase	A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid)	General knowledge
Detection	UV detection at a wavelength where the chlorophenyl chromophore absorbs (e.g., ~254 nm)	General knowledge
Flow Rate	1.0 mL/min	General knowledge
Column Temperature	Ambient or controlled (e.g., 30 °C)	General knowledge

Part 4: Pharmacological Relevance and Mechanism of Action

The pharmacological properties of **1-[1-(2-Chlorophenyl)ethyl]piperazine** have not been extensively reported. However, based on the well-documented activities of other phenylpiperazine derivatives, it is plausible that this compound interacts with monoamine neurotransmitter systems in the brain.

Potential Targets: Serotonin and Dopamine Receptors

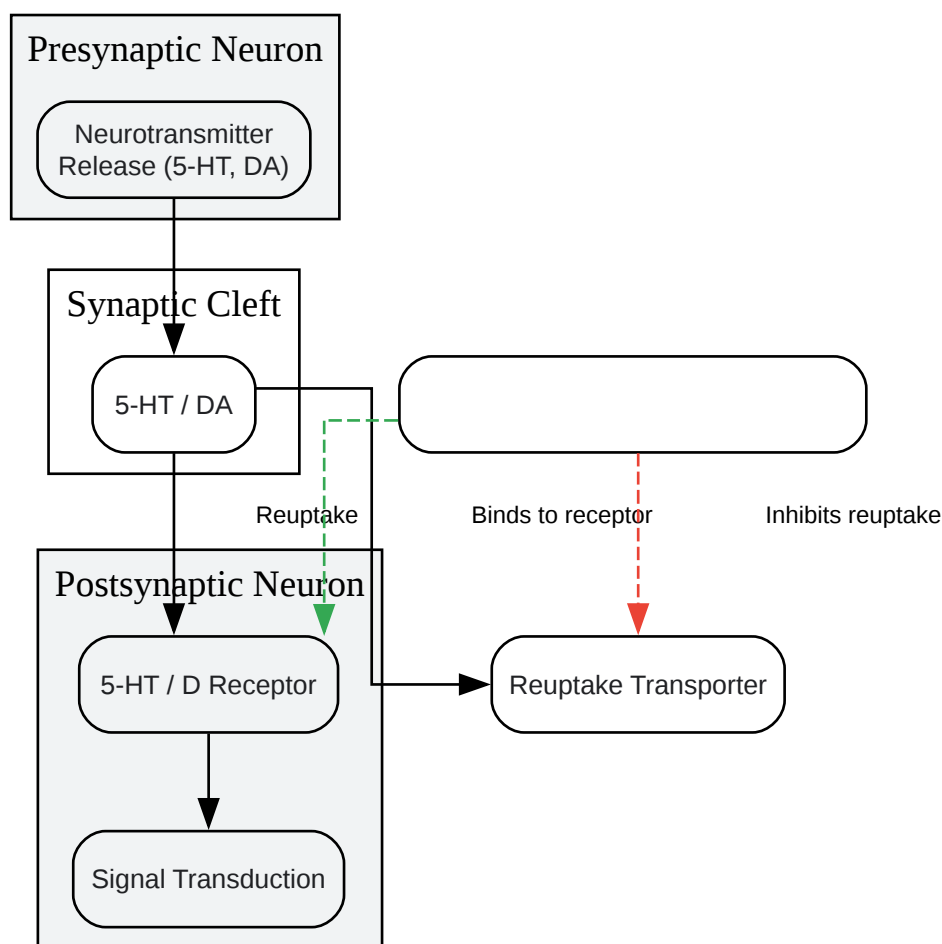
Phenylpiperazines are known to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptors.[9][10][11] For instance, m-chlorophenylpiperazine (m-CPP) is a known serotonin receptor agonist.[9] The specific substitution pattern on the phenyl ring and the nature of the other nitrogen substituent significantly influence the receptor binding profile and functional activity.

- **Serotonin Receptors:** Derivatives of chlorophenylpiperazine have shown affinity for various 5-HT receptor subtypes, including 5-HT_{1A}, 5-HT_{2A}, and 5-HT_{2C} receptors.[12][13][14] Activity at these receptors is associated with therapeutic effects in depression, anxiety, and other mood disorders.
- **Dopamine Receptors:** Phenylpiperazine derivatives have also been investigated as ligands for dopamine D₂ and D₃ receptors.[15][16] These receptors are key targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.

Hypothetical Mechanism of Action

Given its structural features, **1-[1-(2-Chlorophenyl)ethyl]piperazine** could potentially act as a modulator of serotonergic and/or dopaminergic neurotransmission. Its mechanism of action might involve:

- **Direct Receptor Binding:** Acting as an agonist, antagonist, or partial agonist at specific serotonin or dopamine receptor subtypes.
- **Neurotransmitter Reuptake Inhibition:** Inhibiting the reuptake of serotonin, dopamine, or norepinephrine from the synaptic cleft, thereby increasing their availability.



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Caption: A conceptual diagram illustrating the potential sites of action for **1-[1-(2-Chlorophenyl)ethyl]piperazine** within a synapse.

Further pharmacological studies, including receptor binding assays and functional assays, are necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

Conclusion

1-[1-(2-Chlorophenyl)ethyl]piperazine represents a valuable scaffold for the exploration of novel CNS-active agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. The predicted affinity for serotonin and dopamine receptors suggests that this

compound and its analogs may hold promise for the development of new treatments for a range of neurological and psychiatric disorders. Further research is warranted to fully characterize its pharmacological profile and to explore its potential as a therapeutic candidate.

References

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. (2021).
- Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed. (2004).
- Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in r
- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Drug Research.
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC.
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds—synthesis, biological activity, and structural evalu
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2025).
- 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. PubMed. (1989).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- A General and Convenient Synthesis of N-Aryl Piperazines.
- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Benchchem.
- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. (2023).
- A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines.
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed.
- **1-[1-(2-chlorophenyl)ethyl]piperazine**. ChemScene.
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. (2025).
- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. (2010).
- 5-Hydroxytryptamine-like properties of m-chlorophenylpiperazine: comparison with quipazine. Semantic Scholar.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Manufacturing Process. [Source document not fully identifiable].
- The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
- Mass spectral fragmentations of alkylpyridine N-oxides.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances \(RSC Publishing\)](#)
[DOI:10.1039/C8RA09152H \[pubs.rsc.org\]](https://doi.org/10.1039/C8RA09152H)

- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. environmentclearance.nic.in \[environmentclearance.nic.in\]](https://www.environmentclearance.nic.in)
- [5. globalresearchonline.net \[globalresearchonline.net\]](https://www.globalresearchonline.net)
- [6. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines \[mdpi.com\]](https://www.mdpi.com)
- [7. revroum.lew.ro \[revroum.lew.ro\]](https://www.revroum.lew.ro)
- [8. chemguide.co.uk \[chemguide.co.uk\]](https://www.chemguide.co.uk)
- [9. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. chem.bg.ac.rs \[chem.bg.ac.rs\]](https://www.chem.bg.ac.rs)
- [11. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [12. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [13. 1-\(m-chlorophenyl\)piperazine \(mCPP\) interactions with neurotransmitter receptors in the human brain - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. Secure Verification \[cherry.chem.bg.ac.rs\]](https://www.cherry.chem.bg.ac.rs)
- [15. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [16. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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